molecular formula C17H25BFNO3 B2945998 N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-methylbutanamide CAS No. 2246643-10-5

N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-methylbutanamide

Cat. No. B2945998
CAS RN: 2246643-10-5
M. Wt: 321.2
InChI Key: YGLJCQDVZANFFP-UHFFFAOYSA-N
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Description

“N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-methylbutanamide” is an important boric acid derivative . It is an organic intermediate with borate and sulfonamide groups .


Synthesis Analysis

The compound can be obtained through a two-step substitution reaction . The structure of the compound is verified by FTIR, 1H and 13C NMR, and MS .


Molecular Structure Analysis

The single crystal structure of the compound is gauged by X-ray diffraction and subjected to crystallographic and conformational analyses . Density functional theory (DFT) is applied to further calculate the molecular structure and compare it with X-ray values . The result of the conformational analysis shows that the molecular structure optimized by DFT is identical with the single crystal structure determined by single crystal X-ray diffraction .


Chemical Reactions Analysis

The compound can be synthesized through nucleophilic and amidation reactions . In organic synthesis reactions, boronic acid pinacol ester compounds are significant reaction intermediates which have many applications in carbon-carbon coupling and carbon heterocoupling reactions .


Physical And Chemical Properties Analysis

DFT is used to study the molecular electrostatic potential and frontier molecular orbitals of the compound, revealing the molecular structure characteristics, conformation, and some special physical and chemical properties of the compound .

Scientific Research Applications

Pharmacological and Behavioral Profiles

A study by Vanover et al. (2006) explored the pharmacological and behavioral profiles of a related compound, ACP-103, which is a potent 5-HT2A receptor inverse agonist. This compound demonstrated potential as an antipsychotic agent due to its effects in in vivo models, including reducing head-twitch behavior and hyperactivity induced by other compounds in rats and mice.

Radiosynthesis for PET Studies

Wagner et al. (2009) and Wagner et al. (2011) focused on the synthesis of derivatives of matrix metalloproteinase inhibitors for Positron Emission Tomography (PET) studies. These studies are significant for imaging and diagnostic purposes in medical research.

Insecticidal Activity

A novel class of insecticide, Flubendiamide, was discussed in research by Tohnishi et al. (2005). This compound shows strong insecticidal activity, particularly against lepidopterous pests, and is notable for its unique chemical structure and safety profile.

Synthesis and Crystal Structure Studies

Research by Huang et al. (2021) and Huang et al. (2021) involved the synthesis and crystal structure analysis of compounds similar to the one . These studies are crucial for understanding the molecular and physical properties of these compounds, aiding in the development of new materials and pharmaceuticals.

Development of Cyclooxygenase-2 Inhibitors

Hashimoto et al. (2002) explored the synthesis of cyclooxygenase-2 inhibitors, contributing to the development of drugs for treating conditions like rheumatoid arthritis and acute pain. The research, detailed in Hashimoto et al. (2002), highlights the importance of such compounds in medicinal chemistry.

Fluorescent Probes for Temperature Monitoring

The development of fluorescent probes for temperature monitoring in organic solvents was investigated by Lou et al. (1997). This research is significant for analytical and diagnostic applications, particularly in complex chemical environments.

Mechanism of Action

The compound has good biological activity and pharmacological effects. They have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .

Future Directions

The compound has a wide range of applications in pharmacy and biology . It is not only an important intermediate in organic synthesis, but also has a wide range of applications in pharmacy and biology . Future research could explore its potential uses in other areas of medicine and biology.

properties

IUPAC Name

N-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BFNO3/c1-11(2)9-15(21)20-14-8-7-12(10-13(14)19)18-22-16(3,4)17(5,6)23-18/h7-8,10-11H,9H2,1-6H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGLJCQDVZANFFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)CC(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-methylbutanamide

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